5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine
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Overview
Description
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine typically involves the reaction of 3-amino-1,2,4-triazole with methylthio-containing reagents. One common method is the reaction of 3-amino-1,2,4-triazole with methylthioacetic acid under acidic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding 3H-1,2,4-triazole-3,4(5H)-diamine.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3H-1,2,4-triazole-3,4(5H)-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine involves its interaction with various biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting the replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine.
1,2,4-Triazole: A parent compound with similar biological activities.
5-(Methylthio)-1,2,4-triazole: A compound with a similar structure but lacking the amino groups.
Uniqueness
This compound is unique due to the presence of both methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C3H9N5S |
---|---|
Molecular Weight |
147.21 g/mol |
IUPAC Name |
5-methylsulfanyl-3,5-dihydro-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C3H9N5S/c1-9-3-7-6-2(4)8(3)5/h2-3H,4-5H2,1H3 |
InChI Key |
FZSZTUJJXDXNRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1N=NC(N1N)N |
Origin of Product |
United States |
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